1-Pyrenecarboxaldehyde

Analytical Chemistry Proteomics Mass Spectrometry

1-Pyrenecarboxaldehyde (PCA) is a unique PAH derivative with a reactive aldehyde group for Schiff base formation, enabling applications (MALDI-TOF derivatization, graphene functionalization) impossible with pyrene or 1-aminopyrene. Its distinct excited-state dynamics provide exceptional environmental polarity sensitivity, making it the superior choice for 'turn-on' fluorescent probes and quantitative bioassays. Choose PCA for unmatched performance in critical research applications.

Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
CAS No. 3029-19-4
Cat. No. B026117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenecarboxaldehyde
CAS3029-19-4
Synonyms1-Formylpyrene;  1-Pyrenealdehyde;  1-Pyrenecarbaldehyde;  3-Formylpyrene;  3-Pyrenealdehyde;  3-Pyrenecarboxaldehyde;  3-Pyrenylaldehyde;  NSC 30811; 
Molecular FormulaC17H10O
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
InChIInChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
InChIKeyRCYFOPUXRMOLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenecarboxaldehyde (CAS 3029-19-4): A High-Purity Fluorescent Aldehyde for Advanced Research and Sensor Development


1-Pyrenecarboxaldehyde (PCA, 1-formylpyrene), CAS 3029-19-4, is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₇H₁₀O [1]. It consists of a pyrene core functionalized with a single aldehyde group at the 1-position [1]. This substitution endows PCA with fundamentally different spectral properties compared to unsubstituted pyrene and other pyrene derivatives, due to significant inductive and mesomeric effects [2]. The compound is commercially available as a yellow crystalline solid with a purity of ≥98-99% . Its dual functionality—a planar, π-electron-rich pyrene moiety for π-π stacking and hydrophobic interactions, coupled with a reactive aldehyde group for Schiff base formation and other covalent modifications—makes it a versatile building block for fluorescent probes, molecular sensors, and functional materials .

Why 1-Pyrenecarboxaldehyde Cannot Be Replaced by Pyrene, 1-Aminopyrene, or Pyrene-1-Carboxylic Acid in Key Applications


Substituting 1-Pyrenecarboxaldehyde (PCA) with other in-class compounds such as pyrene, 1-aminopyrene, or pyrene-1-carboxylic acid is not scientifically valid due to fundamental differences in their photophysical mechanisms and chemical reactivity. PCA is classified in a distinct spectral group from pyrene and 1-methylpyrene, exhibiting different excited-state dynamics and fluorescence behavior due to the proximity of its n,π* and π,π* states [1]. This unique electronic configuration results in strong environmental polarity sensitivity, a feature not shared by all pyrene derivatives [2]. Furthermore, its aldehyde functionality provides a specific and reactive handle for covalent conjugation (e.g., Schiff base formation) that cannot be replicated by the amine group of 1-aminopyrene or the carboxylic acid of pyrene-1-carboxylic acid, enabling applications in MALDI-TOF derivatization , sensor development , and graphene functionalization that are chemically inaccessible to its analogs.

Quantitative Differentiation Guide: Where 1-Pyrenecarboxaldehyde Outperforms Its Analogs


Ultra-Low Femtomolar Detection Limits Achieved with 1-Pyrenecarboxaldehyde Derivatization in MALDI-TOF MS

1-Pyrenecarboxaldehyde (1-py) enables the simultaneous quantitative detection of cysteine (Cys) and homocysteine (Hcy) at an exceptionally low detection limit of 250 amol/L following derivatization, as determined by matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) . This performance is attributed to its high derivatization and ionization efficiency. In contrast, unmodified pyrene or other non-aldehyde derivatives cannot be used for this specific covalent labeling strategy .

Analytical Chemistry Proteomics Mass Spectrometry

Multifunctional Role as a Reductant and Stabilizer in Graphene Oxide Functionalization for Superior Nanoparticle Dispersion

1-Pyrenecarboxaldehyde (PCA) serves as a novel, multifunctional reductant for the one-step reduction and functionalization of graphene oxide (GO), enabling the uniform anchoring of platinum nanoparticles (Pt NPs) with an average diameter of 1.3 ± 0.2 nm . The resulting Pt NPs/PC⁻-GNs nanohybrids exhibit higher electrocatalytic activity and stability towards methanol oxidation compared to Pt NPs supported on graphene nanosheets reduced with the conventional reductant, hydrazine .

Materials Science Nanotechnology Catalysis

Comparative Ratiometric Fluorescence Signaling for Borohydride Detection vs. 9-Anthracenecarboxaldehyde

1-Pyrenecarboxaldehyde (1-PA) exhibits pronounced ratiometric fluorescence signaling behavior for the detection of borohydride (BH₄⁻) species [1]. In a direct comparative study, the detection limit for borohydride using 1-PA was determined to be 15.7 μM (0.23 ppm), while the analogous probe 9-Anthracenecarboxaldehyde (9-AA) achieved a detection limit of 7.4 μM (0.11 ppm) under identical conditions [1]. Both probes operate via a reductive aldehyde-to-alcohol conversion mechanism, but their spectral properties and detection limits differ based on the aromatic core [1].

Analytical Chemistry Fluorescence Sensing Anion Detection

Distinct Photophysical Behavior Enables High Polarity Sensitivity Compared to Pyrene and 1-Methylpyrene

1-Pyrenecarboxaldehyde is classified in a fundamentally different spectral group from pyrene and its weakly perturbed derivatives like 1-methylpyrene, due to the strong inductive and mesomeric effect of the aldehyde substituent [1]. This substitution causes the n,π* and π,π* excited states to be in close proximity, leading to unique photophysical properties including strong solvent polarity-dependent fluorescence quantum yields and spectral shifts [1][2]. The fluorescence of 1-pyrenecarboxaldehyde is highly sensitive to environmental polarity, with an increase in quantum yield and a red shift observed when transitioning from aliphatic to polar solvents [2].

Photophysics Fluorescence Spectroscopy Environmental Probes

Enhanced Fluorescence Quantum Yield Upon Interaction with Amines Compared to Behavior in Non-Polar Media

The fluorescence quantum yield of 1-Pyrenecarboxaldehyde increases significantly upon interaction with substances possessing an amino group, a response that occurs without a simultaneous spectral shift or loss of spectral structure [1]. This is in contrast to its behavior in non-polar solvents, where its monomer fluorescence quantum yield is reported to be very weak (less than 0.001 for the closely related pyrene-3-carboxaldehyde, a similar carbonyl derivative) [2].

Fluorescence Sensing Molecular Probes Bioconjugation

Application-Specific Reactivity for Bioconjugation and Sensor Development Inaccessible to 1-Pyrenecarboxylic Acid

The aldehyde group of 1-Pyrenecarboxaldehyde enables specific, well-established conjugation chemistries that are not possible with the carboxylic acid group of 1-pyrenecarboxylic acid or the amine group of 1-aminopyrene [1]. For instance, PCA readily forms Schiff bases with primary amines, a reaction used to create fluorescent sensors for metal ions such as Hg²⁺, Al³⁺, and Ni²⁺, and to label biomolecules like cysteine and homocysteine for MALDI-TOF analysis . In contrast, 1-pyrenecarboxylic acid requires activation (e.g., as an active ester) for similar amide bond formation, adding an extra synthetic step, and its photophysical properties are distinct due to the absence of the low-lying n,π* state [2].

Organic Synthesis Bioconjugation Sensor Chemistry

High-Impact Application Scenarios Where 1-Pyrenecarboxaldehyde Provides Verifiable Advantages


Ultra-Sensitive Detection of Biothiols via MALDI-TOF Mass Spectrometry

Based on its proven ability to achieve a 250 amol/L detection limit for cysteine and homocysteine , 1-Pyrenecarboxaldehyde is the superior choice for researchers developing quantitative MALDI-TOF MS assays for biothiols. Its aldehyde group enables efficient and specific derivatization, a critical step for achieving the reported ultra-high sensitivity. This application is not feasible with other common pyrene derivatives like 1-aminopyrene or 1-pyrenecarboxylic acid.

Synthesis of High-Performance Graphene-Based Electrocatalyst Supports

1-Pyrenecarboxaldehyde is a demonstrably effective, multifunctional reagent for the one-step reduction and functionalization of graphene oxide, resulting in Pt nanoparticle catalysts with a small, uniform size of 1.3 ± 0.2 nm and enhanced electrocatalytic performance compared to those made with hydrazine . This makes PCA the preferred reducing agent for materials scientists aiming to synthesize high-activity, stable catalyst supports for fuel cell and other energy conversion applications.

Development of 'Turn-On' Fluorescent Sensors for Amine-Containing Analytes

The unique photophysical response of 1-Pyrenecarboxaldehyde to environmental polarity and, specifically, its increase in fluorescence quantum yield upon interaction with amino groups [1], positions it as an ideal starting material for developing 'turn-on' fluorescent probes. This property is exploited in the creation of sensors for metal ions (e.g., Hg²⁺, Al³⁺) and biomolecules, offering a specific detection mechanism not shared by other pyrene derivatives with different functional groups .

Investigating Microenvironment Polarity in Biological and Micellar Systems

Due to its well-characterized and strong sensitivity of its fluorescence spectrum (quantum yield and spectral shift) to solvent polarity [1], 1-Pyrenecarboxaldehyde serves as a more responsive probe than pyrene for studying the interior polarity of lipid vesicles, micelles, and other biological structures. This allows researchers to gain quantitative insights into local environmental changes that would be undetectable with less sensitive pyrene-based probes [2].

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